4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine
Description
4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine is a substituted benzo[1,4]oxazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at position 4 and a hydroxyl (-OH) group at position 7. The Boc group enhances steric protection and solubility, while the hydroxyl group offers reactivity for further functionalization.
Properties
CAS No. |
957204-44-3 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-6-7-17-11-8-9(15)4-5-10(11)14/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
SIFFSBFFNYIMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:
Solvent: Chloroform or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced to form a more saturated heterocycle.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of 7-oxo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate.
Reduction: Formation of 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-methanol.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could serve as a precursor for the synthesis of various bioactive compounds.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research into its mechanism of action and efficacy against different cancer cell lines is ongoing.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials : Research is being conducted on the use of this compound in the fabrication of nanomaterials. Its chemical reactivity allows for the development of nanostructures with tailored properties for applications in electronics and photonics.
Analytical Chemistry
The compound's distinct chemical structure facilitates its use as a reagent in analytical chemistry:
- Chromatographic Techniques : It can be used as a derivatizing agent in chromatographic methods to improve the detection and quantification of various analytes.
- Spectroscopic Applications : Its unique spectral characteristics enable its use in spectroscopic methods for the identification and analysis of complex mixtures.
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potential for further development. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures, suggesting potential therapeutic uses in neurodegenerative diseases. |
| Study C | Polymer Development | Successfully incorporated into polycaprolactone matrices, enhancing mechanical strength and thermal resistance compared to control samples. |
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways can vary depending on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Structural and Functional Differences
The compound 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 2060046-67-3) serves as a relevant structural analog . Key differences include:
Key Observations:
Positional Isomerism : The tert-butyl group in the analog occupies position 6, whereas the Boc group in the target compound is at position 2. This alters electronic and steric profiles.
Reactivity : The hydroxyl group in the target compound enables hydrogen bonding or nucleophilic substitution, absent in the methyl-substituted analog.
Applications : The Boc group in the target compound is advantageous in peptide synthesis, while the tert-butyl group in the analog may enhance lipophilicity for applications in drug delivery .
Physicochemical Properties (Theoretical Analysis)
While direct data for the target compound is unavailable, inferences can be made:
- Solubility : The Boc group increases polarity compared to the tert-butyl analog, suggesting better aqueous solubility.
- Stability : The Boc group is acid-labile, requiring careful handling in acidic conditions, whereas the tert-butyl analog is more chemically inert.
Biological Activity
4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine (CAS No. 957204-44-3) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : tert-butyl 7-hydroxy-2,3-dihydro-1,4-benzoxazine-4-carboxylate
- Structure : The compound features a benzoxazine ring which is known for its stability and reactivity in various chemical environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing downstream signaling pathways.
Antitumor Activity
Preliminary studies suggest that compounds structurally related to this compound exhibit significant antitumor properties. For example:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These findings indicate that the compound has a potent effect on various cancer cell lines, surpassing the activity of established drugs like Sunitinib .
Antioxidant Activity
Research has shown that derivatives of benzoxazines possess antioxidant properties. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in cells .
Study on HepG2 Cells
A study focused on the effects of similar compounds on HepG2 cells demonstrated that these compounds could induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) following treatment .
Structure-Based Design Approaches
Recent advancements in structure-based drug design have led to the identification of new compounds with enhanced biological activities based on the benzoxazine scaffold. Such approaches have optimized the pharmacological profiles of these compounds for better therapeutic outcomes in chronic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
